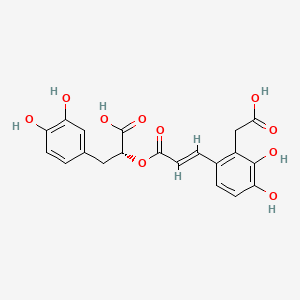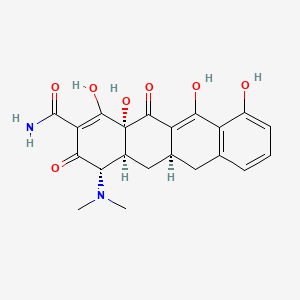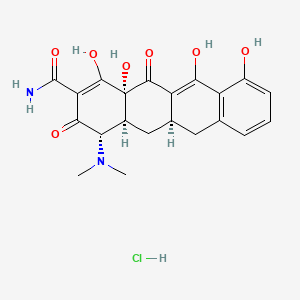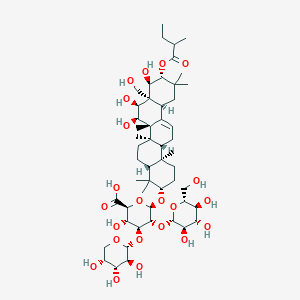![molecular formula C11H16N2O4S2 B610741 (5R)-3-(3-aminopropylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid CAS No. 81036-52-4](/img/structure/B610741.png)
(5R)-3-(3-aminopropylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sch 33440 is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Dynamics
The compound's molecular structure and dynamics have been a subject of study, particularly in the context of β-lactam penem antibiotics. For instance, X-ray analyses have revealed details about its structural conformation, highlighting differences in spatial arrangements and hydrogen bonding patterns (Dapporto et al., 1999).
Synthesis and Structural Analysis
Studies have focused on synthesizing various derivatives of this compound and analyzing their structures. These efforts include isolating and characterizing new β-lactam compounds from fermentation broths (Shibamoto et al., 1980) and synthesizing novel β-lactamase inhibitors (Hunt & Zomaya, 1982).
Stability and Interaction Studies
Comparative studies have been conducted to evaluate the stability of this compound and its analogs, particularly against renal dehydropeptidase-I, providing insights into their biochemical behavior and interactions (Hikida et al., 1993).
Chemical Reactions and Modifications
Extensive research has been carried out to explore various chemical reactions and modifications of this compound. This includes the synthesis of new derivatives for potential use in targeted drug delivery systems (Blau et al., 2008) and investigations into cycloaddition reactions (Corbett, 1986).
Application in Antibacterial Research
This compound and its derivatives have been studied for their potential as antibacterial agents. Research includes synthesizing and testing new carbapenems for antibacterial activity (Valiullina et al., 2019).
Eigenschaften
CAS-Nummer |
81036-52-4 |
|---|---|
Produktname |
(5R)-3-(3-aminopropylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
Molekularformel |
C11H16N2O4S2 |
Molekulargewicht |
304.38 |
IUPAC-Name |
(5R)-3-(3-aminopropylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C11H16N2O4S2/c1-5(14)6-8(15)13-7(10(16)17)11(19-9(6)13)18-4-2-3-12/h5-6,9,14H,2-4,12H2,1H3,(H,16,17)/t5-,6?,9-/m1/s1 |
SMILES |
CC(C1C2N(C1=O)C(=C(S2)SCCCN)C(=O)O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Sch 33440; Sch33440; Sch-33440. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



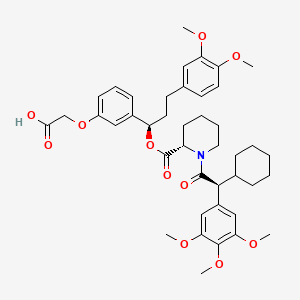

![3-Chloro-4,7-Difluoro-N-[trans-4-(Methylamino)cyclohexyl]-N-[3-(Pyridin-4-Yl)benzyl]-1-Benzothiophene-2-Carboxamide](/img/structure/B610661.png)
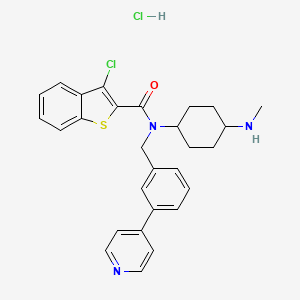
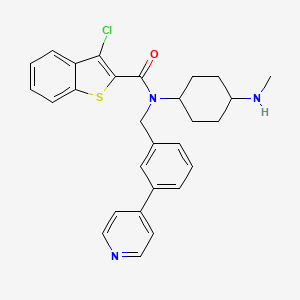

![Ethyl 8'-methyl-2',4-dioxo-2-(piperidin-1-yl)-2'H-spiro[cyclopent[2]ene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylate](/img/structure/B610666.png)

